molecular formula C7H6F3N B126271 2-(Trifluoromethyl)aniline CAS No. 88-17-5

2-(Trifluoromethyl)aniline

Cat. No. B126271
CAS RN: 88-17-5
M. Wt: 161.12 g/mol
InChI Key: VBLXCTYLWZJBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound . It appears as a colorless liquid with a fishlike odor . It is insoluble in water and denser than water . Contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .


Synthesis Analysis

2-(Trifluoromethyl)aniline can be synthesized through multi-step reactions . For instance, substituted aniline can be cyclized to 4-hydroxy quinoline 1, which is then transformed to 4-chloro-2,8-bis (trifluoromethyl)quinoline 2 .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)aniline is C7H6F3N . Its molecular weight is 161.12 . The SMILES string representation is Nc1ccccc1C(F)(F)F .


Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)aniline has a boiling point of 170-173 °C and a melting point of 34 °C . Its density is 1.282 g/mL at 25 °C . The refractive index n20/D is 1.481 .

Scientific Research Applications

1. Spectroscopic and Electronic Structure Analysis

2-(Trifluoromethyl)aniline has been extensively studied for its vibrational, structural, thermodynamic, and electronic properties using spectroscopic techniques and quantum chemical calculations. Investigations using FTIR, FT-Raman, 1H and 13C FTNMR spectra, and UV-visible spectrometry provide insights into the molecular structure and electronic properties of 2-(Trifluoromethyl)aniline, highlighting the influence of substituents on these properties (Arjunan, Rani, & Mohan, 2011).

2. Synthesis and Transformation into Valuable Compounds

The compound has been employed in the synthesis of biologically active compounds and as building blocks for various chemical transformations. For instance, visible-light-induced radical trifluoromethylation of free anilines, including 2-(Trifluoromethyl)aniline, allows for the creation of fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

3. Crystal Structure Analysis

Studies involving 2-(Trifluoromethyl)aniline also focus on crystal structure analysis, where the impact of the trifluoromethyl group on molecular interaction and structure is explored. This includes the investigation of hydrogen bonding and aromatic π–π stacking interactions (Slyvka, Goreshnik, Pokhodylo, & Mys’kiv, 2019).

4. Application in Polymer Science

The interaction of 2-(Trifluoromethyl)aniline with polymers has been studied, particularly its diffusion and trapping characteristics in poly(styrene), which can have implications for developing new materials and devices (Umezawa et al., 1994).

5. Role in Synthesis of Pesticides

This compound also plays a role in the synthesis of high-efficiency, low-toxicity pesticides and herbicides, demonstrating its importance in the agricultural sector (Li-shan, 2002).

Safety And Hazards

2-(Trifluoromethyl)aniline is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . It is combustible and may produce irritating, corrosive, and/or toxic gases when on fire .

Future Directions

2-(Trifluoromethyl)aniline is a useful compound in the synthesis of various derivatives . It is also used in the study of the impact of the trifluoromethyl group on molecular interaction and structure. Future research may focus on expanding its applications and improving the efficiency of its synthesis.

properties

IUPAC Name

2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLXCTYLWZJBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Record name 2-TRIFLUOROMETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058961
Record name o-(Trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name 2-TRIFLUOROMETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2-(Trifluoromethyl)aniline

CAS RN

88-17-5
Record name 2-TRIFLUOROMETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-(Trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-(Trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(TRIFLUOROMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1R59842CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
Quantity
180 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium formate (38 parts) in water (100 parts) are added sodium hydroxide liquor (32%; 13.5 parts), benzyl triethylammonium chloride (1.0 parts), 3% palladium on charcoal (50% paste; 6.0 parts) and 5-chloro-2-aminobenzotrifluoride (19.6 parts). The mixture is stirred rapidly at the boil under reflux for 4 hours and then steam distilled. The distillate is extracted with chloroform (2 × 50 parts), the extract dried over magnesium sulphate and then the solvent removed to give 9.7 parts (60.3%) of 2-aminobenzotrifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)aniline
Reactant of Route 2
2-(Trifluoromethyl)aniline
Reactant of Route 3
2-(Trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)aniline
Reactant of Route 5
2-(Trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)aniline

Citations

For This Compound
438
Citations
V Arjunan, T Rani, S Mohan - Journal of Molecular Structure, 2011 - Elsevier
The FTIR and FT-Raman spectra of 2-(trifluoromethyl)aniline (2TFMA) and 3-(trifluoromethyl)aniline (3TFMA) have been recorded in the range 4000–400 and 4000–100 cm −1 , …
Number of citations: 26 www.sciencedirect.com
M Arivazhagan, VP Subhasini, A Austine - Spectrochimica Acta Part A …, 2012 - Elsevier
The Fourier-transform infrared and FT-Raman spectra of 4-chloro-2-(trifluoromethyl) aniline (4C2TFA) were recorded in the region 4000–400cm −1 and 3500–50cm −1 respectively. …
Number of citations: 34 www.sciencedirect.com
S Saravanan, V Balachandran… - Spectrochimica Acta Part A …, 2014 - Elsevier
The Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline (NTFA) were recorded in the regions 4000–400 cm −1 and 3500–100 cm −1 , …
Number of citations: 11 www.sciencedirect.com
L Strekowski, RL Wydra, MT Cegla… - The Journal of …, 1990 - ACS Publications
6-(Substituted methylene)-JV-(aryl-alkylidene)-2, 4-cyclohexadien-l-imines, such as 13, 17, and 21 (Scheme II) are suggested intermediates in a novel synthetic route to 2-…
Number of citations: 50 pubs.acs.org
BY Yu, JE Lee, YS Cho, JH Cha… - … Section E: Structure …, 2013 - scripts.iucr.org
… To a solution of 2-trifluoromethyl aniline (4.0 mmol) in ethanol (20 ml) was treated with equimolar quantities of substituted 2-phenylcinnamaldehydes. The mixture was refluxed for 24 h, …
Number of citations: 1 scripts.iucr.org
T Karthick, V Balachandran, S Perumal… - Spectrochimica Acta Part …, 2013 - Elsevier
In this work, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated and both the experimental and theoretical vibrational data indicate the presence …
Number of citations: 24 www.sciencedirect.com
HC Lin, BR Cotter, JF Bieron, R Krishnamurti - Journal of fluorine chemistry, 1991 - Elsevier
Pseudo first order rate constants for the rearrangement ofN-(trifluoromethyl)anthraniloyl fluoride (2) to N-[(2-trifluoromethyl)phenyl]carbamoylfluoride (3) in anhydrous HF havebeen …
Number of citations: 6 www.sciencedirect.com
B Revathi, V Balachandran, B Raja, K Anitha… - Journal of Molecular …, 2017 - Elsevier
Primarily, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline are studied through an experiment by …
Number of citations: 17 www.sciencedirect.com
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
2,4-Dinitrodiphenylamine (I), 2-nitro-4-(trifluoromethyl)aniline (II) and 4-bromo-2-nitroaniline (III) have been investigated by DFT and experimental FTIR, Raman and UV–Vis …
Number of citations: 8 www.sciencedirect.com
MW Kowalska, JD Ortego, A Jezierski - Applied clay science, 2001 - Elsevier
The adsorption of 2-(trifluoromethyl)aniline (2TFMA) on the interlamellar surfaces of KSF, K-10, Cu 2+ -, Ni 2+ -, Fe 3+ - and Al 3+ -montmorillonites has been investigated. Structures of …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.